An In-Depth Technical Guide to 5-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Spectroscopic Analysis
An In-Depth Technical Guide to 5-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-methoxypyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with an ethynyl group and a methoxy group, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Ethynyl-2-methoxypyridine, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 5-Ethynyl-2-methoxypyridine is essential for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 663955-59-7 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 196.2 °C at 760 mmHg | [2][3] |
| Solubility | Poorly soluble in water, slightly soluble in ethanol. Expected to be soluble in common organic solvents such as methanol, DMSO, DMF, acetonitrile, ethyl acetate, and dichloromethane. | [3] |
| Stability | Stable under normal laboratory conditions but may be sensitive to strong acids or bases. | [4] |
Table 1: Physical and Chemical Properties of 5-Ethynyl-2-methoxypyridine
Synthesis and Purification
The primary synthetic route to 5-Ethynyl-2-methoxypyridine is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling for the Synthesis of 5-Ethynyl-2-methoxypyridine
This protocol is adapted from established procedures for the Sonogashira coupling of similar pyridine derivatives.
Reaction Scheme:
Caption: Synthesis of 5-Ethynyl-2-methoxypyridine.
Materials:
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5-Bromo-2-methoxypyridine (1.0 eq)
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Ethynyltrimethylsilane (1.2 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
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Copper(I) iodide (CuI) (0.06 eq)
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Triethylamine (Et₃N) (2.5 eq)
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Anhydrous tetrahydrofuran (THF)
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Potassium carbonate (K₂CO₃)
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Methanol (MeOH)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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To a dry, inert-atmosphere-flushed flask, add 5-bromo-2-methoxypyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
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Add anhydrous THF and triethylamine.
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Add ethynyltrimethylsilane dropwise to the mixture.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the crude residue in methanol and add potassium carbonate.
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Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
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Remove the methanol under reduced pressure and partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purification
The crude 5-Ethynyl-2-methoxypyridine can be purified by flash column chromatography on silica gel.
Experimental Protocol: Purification by Flash Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Pack a column with the silica gel slurry.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Load the sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
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Collect fractions and analyze by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield purified 5-Ethynyl-2-methoxypyridine.
A potential recrystallization can be performed using a solvent system such as hexanes/ethyl acetate or methanol/water to further purify the solid product.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Ethynyl-2-methoxypyridine.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| H (ethynyl) | ~3.1 | s |
| H-3 | ~6.8 | d |
| H-4 | ~7.6 | dd |
| H-6 | ~8.2 | d |
| OCH₃ | ~3.9 | s |
Table 2: Predicted ¹H NMR Data for 5-Ethynyl-2-methoxypyridine
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C (ethynyl, CH) | ~78 |
| C (ethynyl, C) | ~82 |
| C-2 | ~163 |
| C-3 | ~112 |
| C-4 | ~139 |
| C-5 | ~118 |
| C-6 | ~149 |
| OCH₃ | ~54 |
Table 3: Predicted ¹³C NMR Data for 5-Ethynyl-2-methoxypyridine
Infrared (IR) Spectroscopy
The IR spectrum of 5-Ethynyl-2-methoxypyridine is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡C-H stretch (alkyne) | ~3300 |
| C≡C stretch (alkyne) | ~2100-2260 |
| C-H stretch (aromatic) | ~3000-3100 |
| C=C, C=N stretch (aromatic) | ~1400-1600 |
| C-O stretch (methoxy) | ~1000-1300 |
| C-H bend (aromatic) | ~690-900 |
Table 4: Predicted IR Absorption Frequencies for 5-Ethynyl-2-methoxypyridine
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 118, or the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring.
Caption: Predicted Mass Spectrometry Fragmentation.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 5-Ethynyl-2-methoxypyridine is largely dictated by the ethynyl and methoxy groups, as well as the pyridine ring itself.
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Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and nucleophilic additions. This allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures.
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Methoxy Group: The methoxy group can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for functionalization.
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Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be involved in coordination with metal centers.
While there is no direct evidence in the searched literature of 5-Ethynyl-2-methoxypyridine being involved in specific signaling pathways, its structural motifs are present in molecules that are of interest in drug discovery. For instance, substituted pyridines are common scaffolds in medicinal chemistry, and the ethynyl group can act as a key pharmacophore or a reactive handle for covalent modification of biological targets. Its potential as a building block for inhibitors of various enzymes or receptors makes it a valuable compound for library synthesis in drug development programs.
Caption: Role in Drug Discovery Workflow.
Conclusion
5-Ethynyl-2-methoxypyridine is a valuable building block for organic synthesis, particularly in the context of medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the reactivity of its functional groups allow for the creation of diverse molecular libraries. While further research is needed to elucidate its specific biological activities and involvement in signaling pathways, its chemical properties make it a compound of high interest for researchers and professionals in the field of drug development. This guide provides a foundational understanding of its core properties and methodologies for its synthesis and characterization, serving as a valuable resource for its application in the laboratory.
